molecular formula C13H12ClN3O2 B8440305 Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate

Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate

Cat. No.: B8440305
M. Wt: 277.70 g/mol
InChI Key: WYCPAQRFAYXWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with aniline under specific conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like diisopropylethylamine (DIPEA) at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or THF.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

    Coupling Reactions:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. Pathways such as the inhibition of endoplasmic reticulum stress and apoptosis have been observed in related compounds .

Comparison with Similar Compounds

Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

ethyl 4-anilino-2-chloropyrimidine-5-carboxylate

InChI

InChI=1S/C13H12ClN3O2/c1-2-19-12(18)10-8-15-13(14)17-11(10)16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16,17)

InChI Key

WYCPAQRFAYXWAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2)Cl

Origin of Product

United States

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